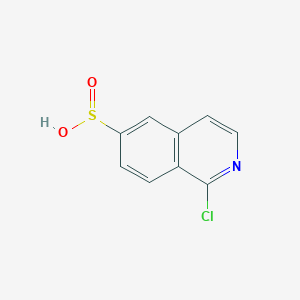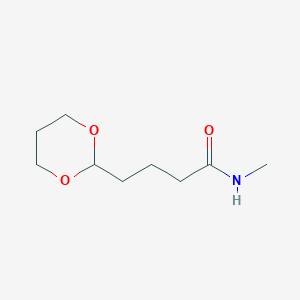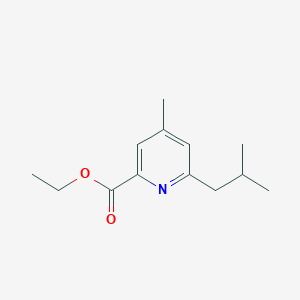
2-(Ethoxycarbonyl)-5-phenylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxycarbonyl)-5-phenylpentanoic acid is an organic compound that belongs to the class of malonic acid esters. These esters are widely used in organic synthesis due to their versatility in forming carbon-carbon bonds. The compound is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a malonic acid monoethyl ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-5-phenylpentanoic acid typically involves the alkylation of diethyl malonate with 3-phenylpropyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The general reaction scheme is as follows:
Deprotonation: Diethyl malonate is deprotonated by a strong base to form an enolate ion.
Alkylation: The enolate ion undergoes nucleophilic substitution with 3-phenylpropyl bromide to form the alkylated product.
Hydrolysis and Decarboxylation: The diester is then hydrolyzed under acidic conditions to yield the monoester, followed by decarboxylation to produce this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxycarbonyl)-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxycarbonyl)-5-phenylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Ethoxycarbonyl)-5-phenylpentanoic acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release malonic acid, which can then participate in metabolic pathways. The phenylpropyl group may interact with specific receptors or enzymes, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A commonly used malonic acid ester in organic synthesis.
Methyl malonate: Another malonic acid ester with similar reactivity.
Ethyl acetoacetate: A related compound used in acetoacetic ester synthesis
Uniqueness
2-(Ethoxycarbonyl)-5-phenylpentanoic acid is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C14H18O4 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
2-ethoxycarbonyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-18-14(17)12(13(15)16)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZPDHMGJYTMPCNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Acetyl-2-[4-(trifluoromethyl)phenyl]furan](/img/structure/B8507297.png)



![N-[methyl] N-[methoxy] 3,4-diaminobenzamide](/img/structure/B8507335.png)




